

molecular formula and properties of etilefrine

C₁₀H₁₅NO₂

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Compound of Interest

Compound Name: *Etilefrine*

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An In-depth Technical Guide to Etilefrine (C₁₀H₁₅NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a sympathomimetic amine with the molecular formula C₁₀H₁₅NO₂. Primarily used in its hydrochloride salt form, it acts as a direct-acting adrenergic agonist with a pronounced affinity for α_1 and β_1 receptors. This agonism translates to vasoconstriction and increased cardiac output, making it clinically effective in the management of orthostatic hypotension. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, and pharmacodynamics of **etilefrine**. Detailed experimental methodologies for its analysis and cardiovascular assessment are presented, alongside a summary of its mechanism of action through adrenergic signaling pathways.

Physicochemical Properties

Etilefrine is a substituted phenethylamine derivative. Its core chemical and physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1][2]
Molar Mass	181.235 g·mol ⁻¹	[2]
IUPAC Name	(RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol	[2]
CAS Number	709-55-7	[1]
Melting Point	208-209 °C	[1]
pKa (Strongest Acidic)	9.1	[3]
pKa (Strongest Basic)	9.73	[3]
logP	0.01	[3]
Water Solubility	13.8 mg/mL (predicted)	[3]
Appearance (Hydrochloride)	White crystalline powder	[4][5]
Solubility (Hydrochloride)	Very soluble in water, freely soluble in ethanol	[4][6][7]

Pharmacodynamics and Mechanism of Action

Etilefrine exerts its pharmacological effects by directly stimulating adrenergic receptors, part of the sympathetic nervous system. It is an agonist of both α - and β -adrenergic receptors.[2]

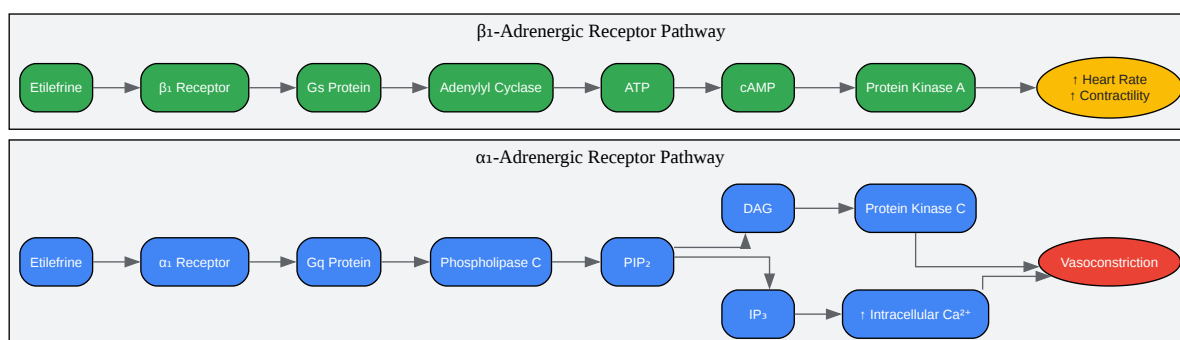
- α_1 -Adrenergic Receptor Agonism: Stimulation of α_1 -adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction. This increases peripheral vascular resistance and, consequently, elevates blood pressure.[8]
- β_1 -Adrenergic Receptor Agonism: **Etilefrine** also activates β_1 -adrenergic receptors in the heart. This results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), further contributing to an increase in cardiac output and blood pressure.[8]

- β_2 -Adrenergic Receptor Agonism: **Etilefrine** has some, albeit weaker, agonistic action at β_2 -adrenergic receptors.

The combined α_1 and β_1 agonism leads to a significant increase in systolic and diastolic blood pressure, stroke volume, and cardiac output. Intravenous administration of **etilefrine** in healthy individuals has been shown to increase pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[2]

Signaling Pathway

The binding of **etilefrine** to α_1 and β_1 adrenergic receptors initiates distinct downstream signaling cascades:



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Caption: Signaling pathways of **etilefrine** at α_1 and β_1 adrenergic receptors.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of **etilefrine** have been characterized in humans.

Parameter	Value	Route of Administration	Source(s)
Bioavailability	~50%	Oral	[2]
Protein Binding	23%	-	[2]
Metabolism	Conjugation (glucuronidation)	-	[2]
Elimination Half-life	2.5 hours	-	[2]
Excretion	80% in urine within 24 hours	-	[2]
Unchanged in Urine	7%	Oral	[2]
Conjugates in Urine	73%	Oral	[2]
Unchanged in Urine	28%	Intravenous	[2]
Conjugates in Urine	44%	Intravenous	[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Determination in Pharmaceutical Formulations

While a specific, detailed protocol for a formal validation study was not available in the public literature, a stability-indicating HPLC method has been described. The following outlines the key parameters of this method.

Objective: To quantify **etilefrine** hydrochloride in the presence of its degradation products.

Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector
- ODS SUPELCO C18 column (25 cm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

- Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v)
- Flow Rate: 1 mL/min
- Detection: UV at 220 nm
- Temperature: Ambient

Procedure (General Outline):

- Standard Solution Preparation: A standard solution of **etilefrine** hydrochloride (e.g., 100 µg/mL) is prepared in the mobile phase.
- Sample Preparation: A known weight of powdered tablets is dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered before injection.
- Calibration Curve: A series of standard solutions of varying concentrations are injected to establish a linear relationship between concentration and peak area.
- Analysis: The sample solution is injected, and the peak area of **etilefrine** is measured. The concentration is calculated using the regression equation from the calibration curve.

Validation Parameters (as per ICH guidelines):

- Linearity: Assessed over a range of concentrations.
- Accuracy: Determined by the recovery of known amounts of **etilefrine** spiked into a placebo matrix.
- Precision: Evaluated at the repeatability and intermediate precision levels.
- Specificity: Demonstrated by the ability to resolve **etilefrine** from its degradation products and any excipients.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
- Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).

In Vivo Cardiovascular Assessment in a Canine Model

The following is a generalized protocol based on published studies investigating the cardiovascular effects of **etilefrine** in dogs.

Objective: To evaluate the hemodynamic effects of **etilefrine**.

Animal Model:

- Beagle dogs
- Anesthetized (e.g., with propiomazine-pentobarbital)

Surgical Instrumentation:

- Arterial Catheter: For direct measurement of systemic arterial blood pressure.
- Venous Catheter: For drug administration.
- Flow Probe: Placed around the ascending aorta or a major artery to measure cardiac output or regional blood flow.
- Left Ventricular Catheter: For measurement of left ventricular pressure and calculation of dP/dt_{max} (an index of myocardial contractility).

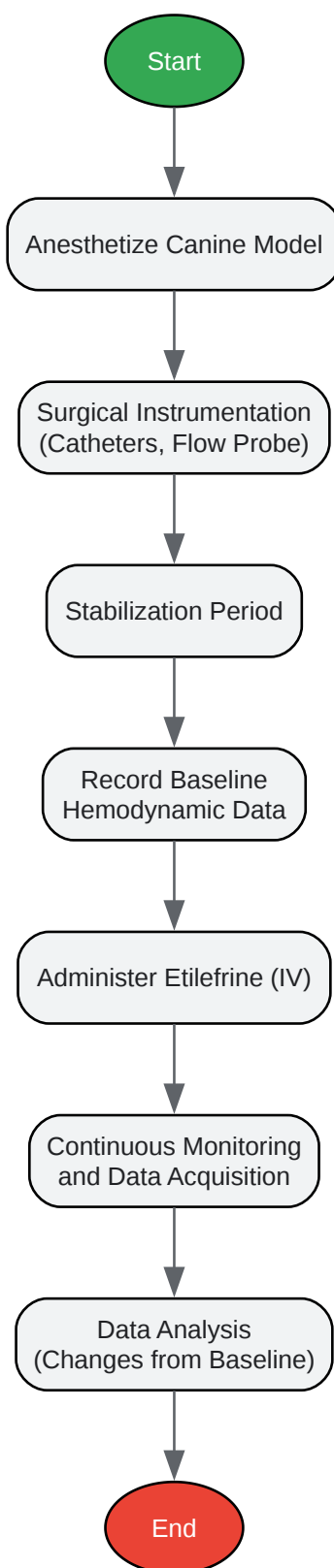
Experimental Procedure:

- Anesthesia and Instrumentation: Animals are anesthetized, and the necessary catheters and probes are surgically implanted.
- Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including heart rate, systolic and diastolic blood pressure, cardiac output, and left

ventricular pressure.

- Drug Administration: **Etilefrine** is administered intravenously at various doses (e.g., 0.04 mg/kg and 0.2 mg/kg).
- Data Acquisition: Hemodynamic parameters are continuously monitored and recorded at specific time points following drug administration.
- Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Experimental Workflow



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Caption: Workflow for in vivo cardiovascular assessment of **etilefrine** in a canine model.

Conclusion

Etilefrine is a well-characterized sympathomimetic agent with a clear mechanism of action on the adrenergic system. Its physicochemical properties are well-defined, and its pharmacokinetic profile in humans is understood. The analytical methods for its quantification and the experimental models for assessing its pharmacological effects are established. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key data and methodological insights into the core properties and actions of **etilefrine**. Further research could focus on more detailed elucidation of its interactions with adrenergic receptor subtypes and the development of more sophisticated analytical techniques for its detection in complex biological matrices.

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